Cas no 65975-32-8 ([1,1'-Biphenyl]-2,4,5-tricarbonitrile)
65975-32-8 structure
Product Name:[1,1'-Biphenyl]-2,4,5-tricarbonitrile
CAS No:65975-32-8
MF:C15H7N3
MW:229.236182451248
CID:397014
PubChem ID:13235064
Update Time:2025-04-19
[1,1'-Biphenyl]-2,4,5-tricarbonitrile Chemical and Physical Properties
Names and Identifiers
-
- [1,1'-Biphenyl]-2,4,5-tricarbonitrile
- 5-phenylbenzene-1,2,4-tricarbonitrile
- DTXSID20530758
- 65975-32-8
-
- Inchi: 1S/C15H7N3/c16-8-12-6-14(10-18)15(7-13(12)9-17)11-4-2-1-3-5-11/h1-7H
- InChI Key: KFLDELCJHPDWFU-UHFFFAOYSA-N
- SMILES: N#CC1C=C(C#N)C(C#N)=CC=1C1C=CC=CC=1
Computed Properties
- Exact Mass: 229.06411
- Monoisotopic Mass: 229.063997236g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 1
- Complexity: 434
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 71.4Ų
Experimental Properties
- PSA: 71.37
[1,1'-Biphenyl]-2,4,5-tricarbonitrile Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
65975-32-8 ([1,1'-Biphenyl]-2,4,5-tricarbonitrile) Related Products
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- 24973-49-7(2-Phenylbenzonitrile)
- 114772-53-1(4'-Methylbiphenyl-2-carbonitrile)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
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